molecular formula C9H14N2 B161422 N,N,2,6-tetramethylpyridin-4-amine CAS No. 129384-12-9

N,N,2,6-tetramethylpyridin-4-amine

Cat. No.: B161422
CAS No.: 129384-12-9
M. Wt: 150.22 g/mol
InChI Key: ISDZORVSNLUMDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N,2,6-Tetramethylpyridin-4-amine (CAS RN: N/A) is a substituted pyridine derivative characterized by four methyl groups at the 2-, 6-, and 4-positions (with two methyl groups attached to the nitrogen atom). This compound is synthesized via nucleophilic substitution of 4-chloro-2,6-dimethylpyridine with dimethylamine under high-temperature conditions (140°C), yielding a slightly orange liquid that crystallizes upon cooling .

Properties

CAS No.

129384-12-9

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

N,N,2,6-tetramethylpyridin-4-amine

InChI

InChI=1S/C9H14N2/c1-7-5-9(11(3)4)6-8(2)10-7/h5-6H,1-4H3

InChI Key

ISDZORVSNLUMDN-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=N1)C)N(C)C

Canonical SMILES

CC1=CC(=CC(=N1)C)N(C)C

Synonyms

4-Pyridinamine,N,N,2,6-tetramethyl-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

To contextualize the properties of N,N,2,6-tetramethylpyridin-4-amine , we compare it with analogous pyridine-based amines, focusing on synthesis, physical properties, and spectral characteristics.

Key Observations :

  • This compound requires harsher synthesis conditions (140°C) compared to furopyrimidine derivatives (room temperature), likely due to the lower reactivity of dimethylamine as a nucleophile .
  • The presence of methoxyphenyl groups in compounds 12–14 enhances steric bulk but reduces solubility in polar solvents compared to the methyl-rich structure of the target compound .
Physical and Spectral Properties
Property This compound Compound 12 Compound 21 (HCl salt)
Physical State Orange liquid (crystallizes) Colorless crystals White crystalline solid
Melting Point N/A (liquid at RT) 87.6–88.7°C 287.3–287.7°C
Rf Value N/A 0.30 (hexane/EtOAc) 0.01 (MeOH/MeOAc)
1H NMR (δ ppm) 6.22 (s, 2H), 2.96 (s, 6H), 2.42 (s, 6H) Aromatic protons at ~6.8–7.4 ppm Aromatic protons downfield-shifted due to HCl salt
Solubility Dichloromethane-soluble Polar solvent-tolerant Limited solubility (HCl salt)

Key Observations :

  • The N-methyl groups in This compound contribute to its distinct NMR profile, with sharp singlets for aromatic protons (δ 6.22 ppm) and methyl groups (δ 2.42–2.96 ppm) . In contrast, furopyrimidine derivatives exhibit downfield shifts for methoxyphenyl protons (δ ~6.8–7.4 ppm) .
  • The hydrochloride salt (Compound 21) shows drastically reduced solubility and a high melting point, emphasizing the impact of ionic character on physical properties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.